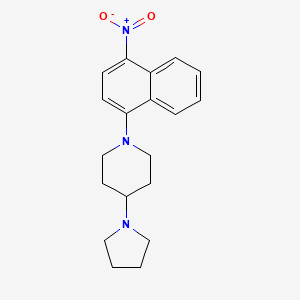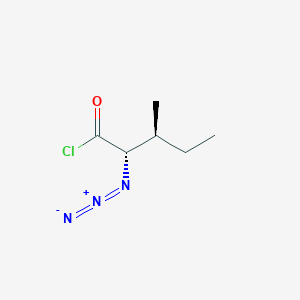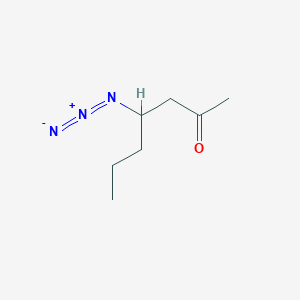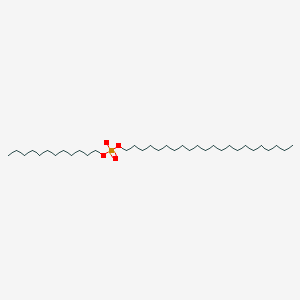
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is a complex organic compound that features a nitronaphthalene moiety linked to a pyrrolidinyl-substituted piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of naphthalene to form 4-nitronaphthalene, followed by the formation of a piperidine ring and subsequent attachment of a pyrrolidine group. The reaction conditions often require the use of strong acids, bases, and solvents to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and pressure.
Major Products:
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 1-(4-aminonaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the piperidine and pyrrolidine rings can interact with various receptors or enzymes. These interactions can modulate biological pathways and result in specific physiological effects.
Comparación Con Compuestos Similares
- 1-(4-Nitronaphthalen-1-yl)piperidine
- 1-(4-Nitronaphthalen-1-yl)-4-methylpiperidine
- 1-(4-Nitronaphthalen-1-yl)-4-(morpholin-4-yl)piperidine
Uniqueness: 1-(4-Nitronaphthalen-1-yl)-4-(pyrrolidin-1-yl)piperidine is unique due to the presence of both a nitronaphthalene moiety and a pyrrolidinyl-substituted piperidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
870888-37-2 |
|---|---|
Fórmula molecular |
C19H23N3O2 |
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
1-(4-nitronaphthalen-1-yl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C19H23N3O2/c23-22(24)19-8-7-18(16-5-1-2-6-17(16)19)21-13-9-15(10-14-21)20-11-3-4-12-20/h1-2,5-8,15H,3-4,9-14H2 |
Clave InChI |
PLPMLPFOKWSPJI-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2CCN(CC2)C3=CC=C(C4=CC=CC=C43)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)
![1H-Pyrrolo[2,3-b]pyridine-3-methanamine, 4-chloro-N-cyclopropyl-1-(3-methoxypropyl)-](/img/structure/B14183029.png)


![4-{4-[(But-2-en-1-yl)oxy]-3-methoxyphenyl}but-3-en-2-one](/img/structure/B14183053.png)

![4-(4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-yl)-2-methoxyphenol](/img/structure/B14183069.png)





![1-(Benzenesulfonyl)-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14183089.png)
